1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a benzenesulfonyl group, an ethoxyphenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic reagents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
- 1-(benzenesulfonyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Uniqueness
The uniqueness of 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine lies in the specific combination of functional groups and the resulting chemical and biological properties. The ethoxy group may impart different electronic and steric effects compared to methoxy, fluoro, or chloro substituents, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-27-18-10-8-16(9-11-18)20-22-21(28-23-20)17-12-14-24(15-13-17)29(25,26)19-6-4-3-5-7-19/h3-11,17H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIREFAORUPKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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